6-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a complex organic compound with a molecular formula of C₁₂H₉NO₄ and a molecular weight of 231.2 g/mol. This compound belongs to the quinoline family, which is known for its diverse biological and pharmacological activities . The structure of this compound includes a quinoline core with an acetyl group at the 6-position, an oxo group at the 4-position, and a carboxylic acid group at the 3-position.
Preparation Methods
The synthesis of 6-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the acylation of 4-hydroxyquinoline derivatives . For instance, the acylation of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate with acetyl chloride in the presence of a base such as triethylamine can yield the desired product . Industrial production methods often involve multi-step synthesis, including the preparation of intermediate compounds followed by cyclization and functional group modifications .
Chemical Reactions Analysis
6-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group can yield carboxylic acids, while reduction can lead to alcohols .
Scientific Research Applications
6-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology, it has been studied for its potential antimicrobial and anticancer activities . In medicine, derivatives of this compound are explored for their potential as therapeutic agents . Additionally, it finds applications in the pharmaceutical industry as an intermediate in the synthesis of drugs.
Mechanism of Action
The mechanism of action of 6-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways . The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms or cancer cells . The molecular targets include DNA gyrase and topoisomerase IV, which are crucial for DNA replication and cell division . By inhibiting these enzymes, the compound can exert its antimicrobial and anticancer effects .
Comparison with Similar Compounds
6-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be compared with other similar compounds such as 4-hydroxyquinoline, 2-hydroxyquinoline, and 4-quinolinol . These compounds share the quinoline core structure but differ in the functional groups attached to the core . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties . For example, the presence of the acetyl group at the 6-position and the carboxylic acid group at the 3-position enhances its potential as a therapeutic agent .
Properties
IUPAC Name |
6-acetyl-4-oxo-1H-quinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c1-6(14)7-2-3-10-8(4-7)11(15)9(5-13-10)12(16)17/h2-5H,1H3,(H,13,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQPPQKOHRGIFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC=C(C2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.